Benzoic acid, 3-hydrazino-2-methyl- (9CI)
Overview
Description
Benzoic acid, 3-hydrazino-2-methyl- (9CI): is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.1772 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a hydrazino group at the third position and a methyl group at the second position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazination of 2-methylbenzoic acid: The synthesis of Benzoic acid, 3-hydrazino-2-methyl- (9CI) typically involves the hydrazination of 2-methylbenzoic acid.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3-nitro-2-methylbenzoic acid, followed by the reaction with hydrazine hydrate to yield the desired product.
Industrial Production Methods: Industrial production of Benzoic acid, 3-hydrazino-2-methyl- (9CI) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the hydrazination reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 3-hydrazino-2-methyl- (9CI) can undergo oxidation reactions to form corresponding oxides.
Substitution: It can participate in substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of Benzoic acid, 3-hydrazino-2-methyl- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic pathways. This compound can also interact with cellular membranes, affecting membrane permeability and signaling pathways .
Comparison with Similar Compounds
- Benzoic acid, 2-methyl- (9CI)
- Benzoic acid, 3-hydrazino- (9CI)
- Benzoic acid, 4-hydrazino-2-methyl- (9CI)
Comparison:
- Benzoic acid, 2-methyl- (9CI): Lacks the hydrazino group, resulting in different chemical reactivity and biological activity.
- Benzoic acid, 3-hydrazino- (9CI): Lacks the methyl group, leading to variations in steric and electronic properties.
- Benzoic acid, 4-hydrazino-2-methyl- (9CI): The position of the hydrazino group affects the compound’s reactivity and interaction with molecular targets .
Benzoic acid, 3-hydrazino-2-methyl- (9CI) stands out due to its unique combination of hydrazino and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydrazinyl-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(8(11)12)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAVZGLBDJOWNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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